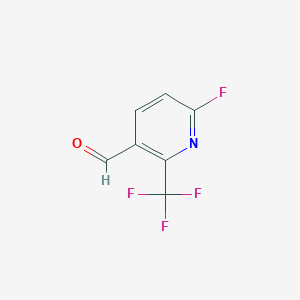

6-Fluoro-2-(trifluoromethyl)nicotinaldehyde

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 10.24 (s, 1H, CHO)

- δ 8.39 (dd, J = 8.1 Hz, 1H, H-4)

- δ 9.22 (s, 1H, H-5)

- δ 7.84 (d, J = 8.2 Hz, 1H, H-6).

¹³C NMR (101 MHz, CDCl₃):

- δ 190.7 (CHO)

- δ 148.6 (q, J = 35.5 Hz, C-2-CF₃)

- δ 138.8 (C-6-F)

- δ 127.6 (C-4)

- δ 121.0 (q, J = 274.8 Hz, CF₃).

¹⁹F NMR (376 MHz, CDCl₃):

Fourier-Transform Infrared (FTIR) Spectral Features

Key FTIR absorptions (cm⁻¹):

- 1693 : C=O stretch (aldehyde)

- 1618 : C=N stretch (pyridine ring)

- 1275–1133 : C-F stretches (trifluoromethyl and fluorine substituents)

- 751 : Out-of-plane C-H bending (pyridine).

The strong absorption at 1693 cm⁻¹ confirms the presence of the aldehyde functionality, while bands between 1275 and 1133 cm⁻¹ are characteristic of C-F vibrational modes.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pattern:

- Molecular ion : m/z 193 (M⁺, 100%)

- Base peak : m/z 164 (M⁺ – CHO, 85%)

- Secondary fragments :

The loss of the aldehyde group (m/z 164) and trifluoromethyl radical (m/z 145) dominates the fragmentation, consistent with the compound’s stability under ionization conditions.

Propiedades

IUPAC Name |

6-fluoro-2-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNZZCINAMETOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 2-(trifluoromethyl)nicotinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-2-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6-Fluoro-2-(trifluoromethyl)nicotinic acid.

Reduction: 6-Fluoro-2-(trifluoromethyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C7H4F4N1O

Molecular Weight : 201.11 g/mol

Structural Characteristics : The compound features a pyridine ring substituted with a fluorine atom and a trifluoromethyl group, which enhance its lipophilicity and reactivity.

Medicinal Chemistry

6-Fluoro-2-(trifluoromethyl)nicotinaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) .

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, potentially disrupting cell membranes and leading to cell lysis. In vitro tests have shown minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Agrochemical Applications

Trifluoromethylated compounds, including this compound, are increasingly utilized in agrochemicals due to their effectiveness in pest control.

- Pesticide Development : The incorporation of trifluoromethyl groups enhances the biological activity of pesticides, making them more effective at lower concentrations. Compounds derived from this structure are being explored for their potential as novel insecticides and fungicides .

| Activity Type | Target Organism/Cell Line | MIC/IC Value (µg/mL or nM) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20 |

| Antimicrobial | Escherichia coli | 30 |

| Anticancer | MCF7 (breast cancer) | 50 nM |

| Anticancer | A549 (lung cancer) | 40 nM |

Case Study on Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus revealed a dose-dependent response with significant reductions in bacterial load in treated groups compared to controls.

Case Study on Anticancer Effects

In vitro testing against various cancer cell lines demonstrated that treatment with this compound resulted in marked growth inhibition, suggesting its potential as a lead compound in anticancer drug development.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group can also influence the compound’s electronic properties, affecting its reactivity and binding affinity to target proteins .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

6-(Trifluoromethyl)nicotinaldehyde

- Applications: Used in Sakurai–Michael-type conjugations to synthesize enones (e.g., 1-Phenyl-3-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one) and benzimidazole derivatives for biological studies .

2-Methoxy-6-(trifluoromethyl)nicotinaldehyde

- Structure : Methoxy (-OCH₃) at position 2 instead of -CF₃; -CF₃ at position 6.

- Applications : Catalogued as a building block (CAS 944904-45-4) with applications in drug discovery .

- Key Differences : The methoxy group is less electron-withdrawing than -CF₃ or fluorine, altering reaction kinetics and solubility.

2-Amino-5-(trifluoromethyl)nicotinaldehyde

- Structure: Amino (-NH₂) at position 2, -CF₃ at position 5.

- Applications : High-cost specialty chemical (up to $6,000 for 25 g), suggesting use in niche synthetic routes .

- Key Differences: The amino group introduces nucleophilicity, enabling participation in Schiff base formation or cyclization reactions, unlike the aldehyde-focused reactivity of the target compound.

6-(3-Fluorophenyl)nicotinaldehyde

- Structure : Fluorophenyl substituent at position 6 instead of a fluorine atom.

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde

- Structure : Trifluoroethoxy (-OCH₂CF₃) at position 6.

- Applications : Similarity (0.82 Tanimoto score) suggests utility in fluorinated intermediates for agrochemicals or pharmaceuticals .

- Key Differences : The trifluoroethoxy group enhances lipophilicity, improving membrane permeability in bioactive molecules.

2-(Trifluoromethyl)nicotinaldehyde (CAS 387350-39-2)

- Applications : Positional isomer of the target compound; used in synthesizing trifluoromethylated heterocycles .

- Key Differences : The absence of 6-fluoro alters electronic distribution, impacting regioselectivity in subsequent reactions.

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

Electronic Effects: The 6-fluoro and 2-trifluoromethyl groups synergistically enhance electrophilicity, making the target compound more reactive than non-fluorinated analogs.

Positional Isomerism : Substituent positions critically influence reactivity and application. For example, 2-(trifluoromethyl)nicotinaldehyde (CAS 387350-39-2) lacks the 6-fluoro group, limiting its utility in contexts requiring dual electron-withdrawing effects .

Metabolic Stability : Fluorine at position 6 may improve metabolic stability in pharmaceuticals compared to methoxy or phenyl substituents .

Synthetic Versatility: The aldehyde group enables diverse transformations, including condensations and cyclizations, as seen in related compounds like 6-(trifluoromethyl)nicotinaldehyde-derived enones .

Actividad Biológica

6-Fluoro-2-(trifluoromethyl)nicotinaldehyde is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties. The presence of fluorine atoms often enhances the biological activity and stability of organic compounds, making them valuable in pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H3F4N0, indicating the presence of a trifluoromethyl group and a fluorine atom on the pyridine ring. These modifications contribute to its lipophilicity and metabolic stability, which are critical for biological activity.

Research into the specific mechanisms of action for this compound is limited; however, compounds with similar structures often interact with biological macromolecules such as proteins and enzymes. The trifluoromethyl group can enhance binding affinity to various molecular targets, potentially modulating their activity.

Biological Activity

While comprehensive studies on this compound are scarce, its structural analogs have demonstrated significant biological activities:

- Antimicrobial Properties : Compounds containing trifluoromethyl groups have shown enhanced antimicrobial activity. For instance, fluazinam is noted for its potent fungicidal effects against various pathogens .

- Anticancer Potential : Similar fluorinated compounds have been investigated for their anticancer properties, particularly in inhibiting tumor growth through modulation of signaling pathways associated with cell proliferation and apoptosis.

- Enzyme Inhibition : The interaction of trifluoromethyl-substituted pyridines with specific enzymes has been documented, suggesting potential applications in drug development targeting enzyme-related diseases .

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on PD-1/PD-L1 Inhibitors : Research revealed that certain trifluoromethyl-substituted compounds exhibited strong inhibitory activity against PD-1/PD-L1 interactions, crucial for cancer immunotherapy . This suggests that this compound may also possess similar properties worth investigating.

- Fungicidal Activity Assessment : A comparative study highlighted that trifluoromethyl-pyridine derivatives showed superior fungicidal activity compared to their non-fluorinated counterparts, indicating a trend that may apply to this compound as well .

Q & A

Basic Questions

Q. How is 6-Fluoro-2-(trifluoromethyl)nicotinaldehyde synthesized, and what are the key considerations for optimizing yield and purity?

- Methodology : The compound is typically synthesized via halogenation and reduction steps. For example, 2-chloro-6-(trifluoromethyl)pyridine can be fluorinated using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (~100°C). Subsequent reduction of the intermediate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) yields the aldehyde functionality . Key considerations include:

- Solvent selection : Polar aprotic solvents like DMSO enhance fluorination efficiency.

- Temperature control : Avoid overheating during fluorination to prevent side reactions.

- Purification : Column chromatography or recrystallization improves purity, particularly for intermediates.

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine environments, while NMR confirms aldehyde proton signals (~9-10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] at 195.11 m/z) .

- X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond lengths and angles for stereochemical validation .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Drug intermediates : It serves as a precursor for benzimidazole derivatives targeting enzyme inhibition (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase inhibitors) .

- Biological probes : Fluorine and trifluoromethyl groups enhance interactions with hydrophobic enzyme pockets, enabling studies on myocardial differentiation in stem cells .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

- AI-driven synthesis planning : Tools like PubChem’s structure-activity relationship (SAR) models predict feasible reaction pathways (e.g., Grignard additions or Wittig reactions) .

- Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic sites (e.g., aldehyde carbon) and assess steric effects from trifluoromethyl groups .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Comparative SAR studies : Evaluate halogenated analogs (e.g., bromo or chloro derivatives) to isolate electronic vs. steric contributions .

- Crystallographic analysis : Use SHELX-refined protein-ligand structures to map binding interactions and identify trifluoromethyl-driven hydrophobic effects .

- Dose-response assays : Quantify IC values under standardized conditions to rule out experimental variability .

Q. How does the presence of fluorine and trifluoromethyl groups influence the electronic properties of this compound, and how can this be quantified experimentally?

- Electronic effects :

- Fluorine’s electronegativity withdraws electron density, polarizing the pyridine ring.

- Trifluoromethyl groups increase lipophilicity (logP) and stabilize intermediates via inductive effects.

- Quantification methods :

- Cyclic Voltammetry : Measures reduction potentials to assess electron-withdrawing strength.

- IR spectroscopy : Stretching frequencies of C=O (aldehyde) and C-F bonds reflect electronic perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.